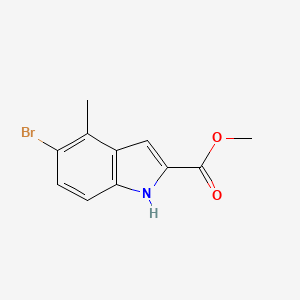

Methyl 5-bromo-4-methyl-1H-indole-2-carboxylate

CAS No.: 1857296-39-9

Cat. No.: VC6625182

Molecular Formula: C11H10BrNO2

Molecular Weight: 268.11

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1857296-39-9 |

|---|---|

| Molecular Formula | C11H10BrNO2 |

| Molecular Weight | 268.11 |

| IUPAC Name | methyl 5-bromo-4-methyl-1H-indole-2-carboxylate |

| Standard InChI | InChI=1S/C11H10BrNO2/c1-6-7-5-10(11(14)15-2)13-9(7)4-3-8(6)12/h3-5,13H,1-2H3 |

| Standard InChI Key | PARDMGFWAOBPHH-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC2=C1C=C(N2)C(=O)OC)Br |

Introduction

Structural and Molecular Characteristics

The indole core of methyl 5-bromo-4-methyl-1H-indole-2-carboxylate consists of a bicyclic aromatic system fused with a pyrrole ring. Key structural features include:

-

Bromine substitution at the 5-position, which enhances electrophilic reactivity and potential for cross-coupling reactions.

-

Methyl group at the 4-position, contributing to steric effects and modulating electronic properties.

-

Carboxylate ester at the 2-position, a versatile functional group for further derivatization .

The compound’s SMILES notation (CC1=C(C=CC2=C1C=C(N2)C(=O)OC)Br) and InChIKey (PARDMGFWAOBPHH-UHFFFAOYSA-N) confirm its planar indole ring system and substituent orientations . Predicted collision cross-section (CCS) values for adducts, such as [M+H]+ (152.0 Ų) and [M+Na]+ (155.7 Ų), suggest moderate molecular rigidity, which may influence its interactions in biological systems .

Table 1: Predicted Collision Cross Sections for Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 267.99678 | 152.0 |

| [M+Na]+ | 289.97872 | 155.7 |

| [M+NH4]+ | 285.02332 | 156.3 |

| [M-H]- | 265.98222 | 151.5 |

Synthesis and Manufacturing

Methyl 5-bromo-4-methyl-1H-indole-2-carboxylate is synthesized via multi-step protocols, often beginning with bromination of 4-methylindole followed by esterification. The Bartoli indole synthesis is a common laboratory method, leveraging vinyl Grignard reagents to construct the indole ring. Industrial-scale production may employ continuous flow reactors to optimize yield and purity, though specific details remain proprietary.

A related compound, methyl 5-bromo-1H-indole-2-carboxylate (CAS: 210345-56-5), demonstrates analogous synthetic pathways. For instance, methylpyruvate-4-bromo-phenylhydrazone treated with polyphosphoric acid at 328–338 K yields the indole ester after crystallization . This method achieved a 70% yield, suggesting scalability for the 4-methyl variant .

Physicochemical Properties

Experimental and computed properties include:

The compound’s stability under standard conditions and solubility in organic solvents (e.g., ethyl acetate, acetone) facilitate its use in further reactions. Crystallographic studies of analogous structures reveal planar indole systems with intramolecular hydrogen bonding (N–H···O), stabilizing the molecular conformation .

Comparative Analysis with Related Compounds

Methyl 5-bromo-4-methyl-1H-indole-2-carboxylate differs from its non-methylated counterpart (CAS: 210345-56-5) in steric and electronic properties. The 4-methyl group increases hydrophobicity, potentially improving blood-brain barrier penetration . Conversely, 5-bromo-1-methyl-1H-indole-2-carboxylic acid (CAS: 90766-47-5) lacks the ester moiety, limiting its utility in prodrug design .

Table 2: Key Differences Among Brominated Indoles

| Property | Methyl 5-Bromo-4-Methyl | 5-Bromo-1-Methyl Carboxylic Acid |

|---|---|---|

| Molecular Formula | C₁₁H₁₀BrNO₂ | C₁₀H₈BrNO₂ |

| Functional Group | Ester | Carboxylic Acid |

| Molecular Weight (g/mol) | 268.11 | 254.08 |

| Predicted CCS [M+H]+ | 152.0 Ų | Not Reported |

Future Research Directions

Critical gaps include:

-

Crystallographic Data: Single-crystal X-ray studies to resolve bond lengths and angles.

-

Biological Screening: Systematic evaluation of antimicrobial, anticancer, and pharmacokinetic properties.

-

Synthetic Optimization: Development of enantioselective routes for chiral derivatives.

Collaboration between academic and industrial laboratories could accelerate the translation of this compound into therapeutic leads.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume